DMAC-TRZ: A Technical Guide to its Chemical Structure, Synthesis, and Photophysical Mechanism
DMAC-TRZ: A Technical Guide to its Chemical Structure, Synthesis, and Photophysical Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMAC-TRZ, with the full chemical name 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine , is a prominent organic molecule renowned for its application in materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Its significance stems from its efficient Thermally Activated Delayed Fluorescence (TADF) properties, which allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices. This technical guide provides an in-depth overview of its chemical structure, a detailed synthesis protocol, and an exploration of its fundamental photophysical mechanism.
Chemical Structure and Properties
DMAC-TRZ is a donor-acceptor (D-A) type molecule. The electron-donating moiety is 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), and the electron-accepting moiety is 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ). The spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the DMAC unit, and the lowest unoccupied molecular orbital (LUMO), centered on the TRZ unit, is a key structural feature that governs its electronic properties and enables the TADF mechanism.
Table 1: General Properties of DMAC-TRZ
| Property | Value | Reference |
| IUPAC Name | 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine | |
| CAS Number | 1628752-98-6 | |
| Chemical Formula | C36H28N4 | |
| Molecular Weight | 516.63 g/mol |
Synthesis of DMAC-TRZ
The synthesis of DMAC-TRZ is typically achieved through a two-step process involving a Suzuki coupling reaction to form an intermediate, followed by a Buchwald-Hartwig amination.
Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (Intermediate)
This step involves a Suzuki coupling reaction. While multiple methods exist for the formation of substituted triazines, a common route involves the reaction of a substituted benzamidine (B55565) with an appropriate precursor. A more direct Suzuki coupling approach is also feasible. For the purpose of this guide, a representative procedure is outlined below.
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Reactants:
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2-Chloro-4,6-diphenyl-1,3,5-triazine
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4-Bromophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh3)4)
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Base (e.g., K2CO3)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
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Procedure:
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To a reaction flask, add 2-chloro-4,6-diphenyl-1,3,5-triazine, 4-bromophenylboronic acid, and a suitable base.
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De-gas the solvent mixture and add it to the reaction flask.
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Add the palladium catalyst to the mixture.
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Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and perform an aqueous workup.
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Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure intermediate.
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Step 2: Synthesis of DMAC-TRZ
This final step is a Buchwald-Hartwig amination reaction.
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Reactants:
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2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (from Step 1)
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9,9-dimethyl-9,10-dihydroacridine (DMAC)
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Palladium catalyst (e.g., Pd2(dba)3)
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Phosphine (B1218219) ligand (e.g., XPhos or tBu3P)
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Base (e.g., Sodium tert-butoxide (NaOtBu))
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Procedure:
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In a glovebox or under an inert atmosphere, add the intermediate from Step 1, DMAC, the palladium catalyst, the phosphine ligand, and the base to a dry reaction flask.
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Add the anhydrous solvent to the flask.
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Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) for a set duration (e.g., 12-24 hours).
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and quench with water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield DMAC-TRZ. The product can be further purified by recrystallization or sublimation.
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Photophysical Mechanism: Thermally Activated Delayed Fluorescence (TADF)
The remarkable efficiency of DMAC-TRZ in OLEDs is attributed to its TADF mechanism. This process allows the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons.
The process can be summarized as follows:
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Excitation: Upon electrical or photo-excitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁).
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Prompt Fluorescence (PF): A portion of the S₁ excitons can directly relax to the S₀ state, emitting light in a process known as prompt fluorescence.
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Intersystem Crossing (ISC): Due to the small energy gap between the S₁ and the first excited triplet state (T₁), a significant portion of the S₁ excitons can undergo intersystem crossing to the T₁ state.
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Reverse Intersystem Crossing (rISC): The key step in TADF is the thermally activated reverse intersystem crossing from the T₁ state back to the S₁ state. The small S₁-T₁ energy gap (ΔEST) makes this process efficient at room temperature.
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Delayed Fluorescence (DF): The repopulated S₁ excitons from rISC can then radiatively decay to the S₀ state, resulting in delayed fluorescence that has a longer lifetime than prompt fluorescence.
This cycle of ISC and rISC allows for the harvesting of triplet excitons that would otherwise be lost through non-radiative pathways, thereby significantly enhancing the overall emission efficiency.
Quantitative Data
The photophysical properties of DMAC-TRZ are highly dependent on its environment, such as the solvent polarity or the solid-state host material.
Table 2: Photophysical Properties of DMAC-TRZ in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Prompt Lifetime (τp, ns) | Delayed Lifetime (τd, µs) |
| Toluene | ~390 | ~470-500 | ~0.7-0.9 | ~20-30 | ~5-9 |
| Dichloromethane | ~395 | ~510-530 | ~0.5-0.7 | ~25-35 | ~3-6 |
| Cyclohexane | ~380 | ~450-470 | ~0.8-0.95 | ~15-25 | ~10-15 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques reported in different studies.
Table 3: Solid-State Properties of DMAC-TRZ
| Host Material | Doping Concentration (wt%) | Emission λmax (nm) | External Quantum Efficiency (EQE, %) |
| mCP | 6 | ~476 | ~19 |
| CBP | 6 | ~496 | ~12.5 |
| Neat Film | 100 | ~500 | ~5.1 |
Note: These values are representative and can be influenced by device architecture and fabrication conditions.
Conclusion
DMAC-TRZ stands as a benchmark molecule in the field of TADF materials for OLED applications. Its well-defined donor-acceptor structure facilitates a highly efficient TADF mechanism, leading to impressive device performances. The established two-step synthesis provides a reliable route to access this important material for further research and development in next-generation displays and lighting technologies. This guide has provided a comprehensive overview of its chemical structure, a detailed synthesis protocol, and the fundamental photophysical principles that underpin its functionality, serving as a valuable resource for professionals in the field.
